

Technical Whitepaper: 4-Chloro Diphenyl Sulfide (CAS 13343-26-5)

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Compound of Interest

Compound Name: 4-Chloro diphenyl sulfide

CAS No.: 13343-26-5

Cat. No.: B082043

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A Strategic Synthon in Medicinal Chemistry and Materials Science

Executive Summary

4-Chloro diphenyl sulfide (CAS 13343-26-5), also known as 4-chlorophenyl phenyl sulfide, represents a critical class of asymmetric diaryl sulfides. Unlike its symmetric analog (4,4'-dichlorodiphenyl sulfide), this mono-chlorinated variant offers unique regioselectivity for subsequent functionalization. It serves as a pivotal intermediate in the synthesis of sulfoximine-based pharmacophores, high-performance polyarylene sulfide resins, and photoacid generators.

This guide moves beyond basic property listing to provide a robust, evidence-based manual for the synthesis, handling, and functional transformation of this compound.

Part 1: Chemical Profile & Physicochemical Properties[1]

The utility of **4-chloro diphenyl sulfide** lies in its stability and the electronic differentiation between the two aromatic rings—one electron-neutral (phenyl) and one electron-deficient (4-chlorophenyl).

Table 1: Physicochemical Datasheet

Property	Value	Notes
CAS Number	13343-26-5	
IUPAC Name	1-chloro-4-(phenylsulfanyl)benzene	
Molecular Formula	C ₁₂ H ₉ ClS	
Molecular Weight	220.72 g/mol	
Physical State	Crystalline Solid	Often appears as white needles or powder.
Melting Point	62–64 °C	Sharp melting range indicates high purity.
Boiling Point	167–168 °C (10 Torr)	High thermal stability.
Density	1.25 ± 0.1 g/cm ³	Predicted value.[1][2]
Solubility	Soluble in CHCl ₃ , DMSO, EtOAc	Insoluble in water.
LogP	~5.28	Highly lipophilic; significant for drug design.

Part 2: Synthetic Methodologies

The Challenge of Asymmetry

Synthesizing asymmetric sulfides requires methods that prevent "scrambling" (homocoupling). Traditional substitution (e.g., reacting thiophenol with 4-chloriodobenzene) often requires harsh conditions. Modern catalysis offers superior control.

Recommended Protocol: Copper-Catalyzed Chan-Lam Coupling

For research-grade synthesis, the Chan-Lam coupling is the superior choice due to mild conditions (room temperature, open air) and high tolerance for the chlorine moiety, which remains intact for later functionalization.

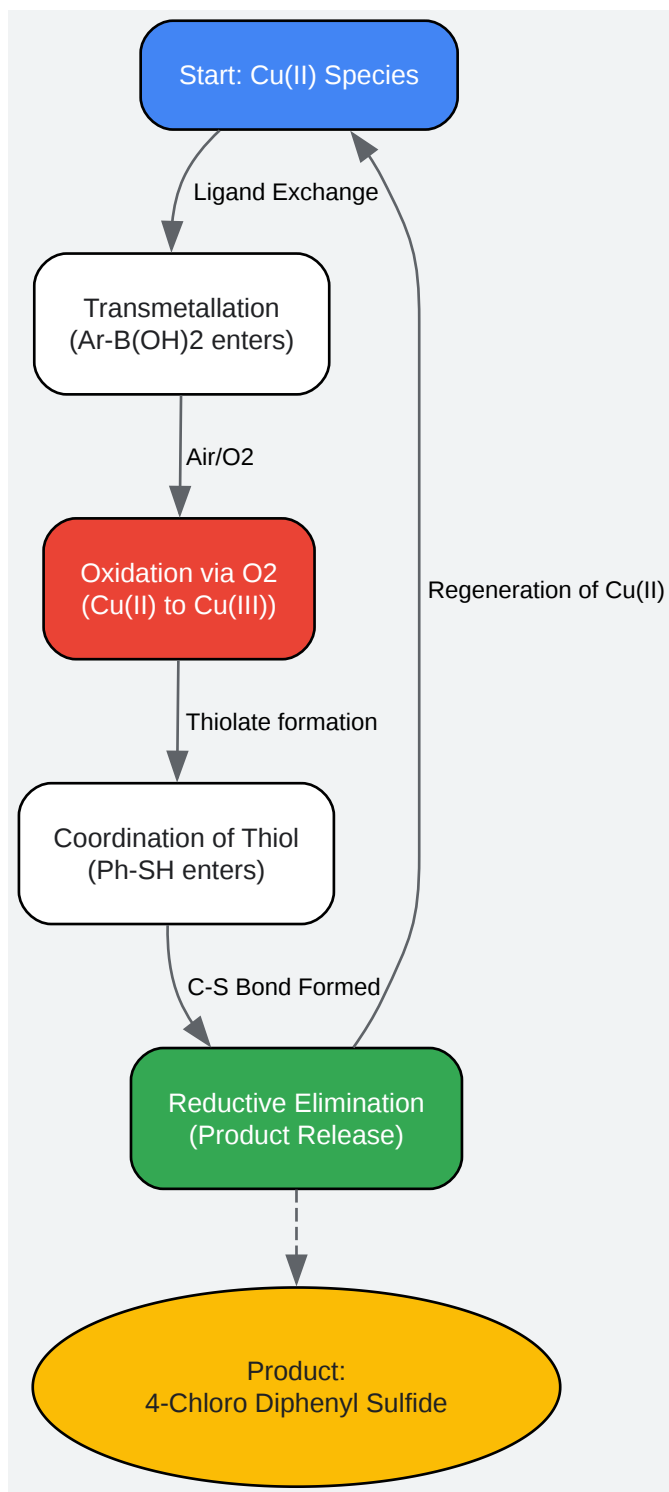
Reaction Scheme:

Step-by-Step Protocol

- Reagent Prep: In a round-bottom flask, charge Thiophenol (1.0 equiv), (4-Chlorophenyl)boronic acid (1.2 equiv), and $\text{Cu}(\text{OAc})_2$ (0.1 equiv, 10 mol%).
- Solvent System: Add DMSO (0.2 M concentration relative to thiol).
- Activation: Add Triethylamine (Et_3N) (2.0 equiv).
- Incubation: Stir the mixture at room temperature open to the atmosphere (oxygen balloon is optional but air is usually sufficient) for 12–16 hours.
- Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove copper salts), followed by saturated NaHCO_3 and brine.
- Purification: Dry organic layer over Na_2SO_4 , concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5).

Why this works: The boronic acid acts as the coupling partner, avoiding the need for palladium catalysts which might undergo oxidative addition into the C-Cl bond, causing unwanted side reactions.

Mechanistic Visualization (Chan-Lam Cycle)



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Figure 1: The Chan-Lam coupling cycle allows for the formation of the C-S bond under oxidative conditions, preserving the para-chlorine substituent.

Part 3: Functionalization & Reactivity

The primary utility of **4-chloro diphenyl sulfide** in drug development is its ability to undergo controlled oxidation. The sulfur atom can be selectively oxidized to the sulfoxide (chiral center potential) or the sulfone (strong electron-withdrawing pharmacophore).

Controlled Oxidation Protocol (Green Chemistry)

While

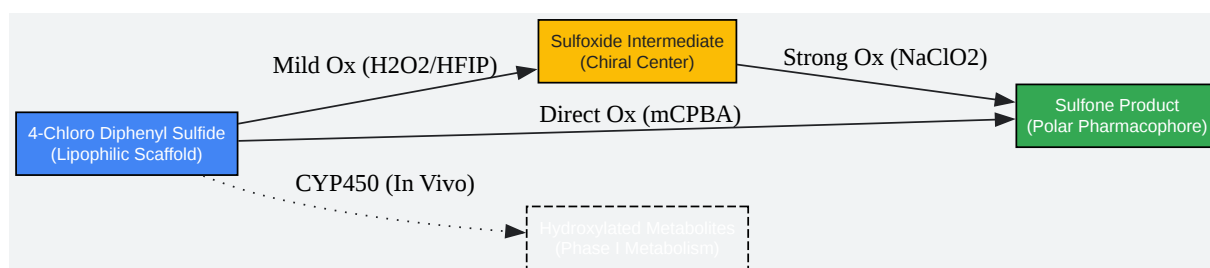
-CPBA is traditional, it is hazardous and difficult to control. The Sodium Chlorite (NaClO_2) method is recommended for scalability and safety.

Transformation:

Protocol for Selective Sulfone Synthesis:

- Dissolve **4-chloro diphenyl sulfide** (1 mmol) in MeCN/Water (2:1).
- Add NaClO_2 (3.0 equiv) and sulfamic acid (scavenger for HOCl byproduct).
- Stir at 0 °C for 1 hour, then warm to room temperature.
- Result: Quantitative conversion to 4-chlorophenyl phenyl sulfone without over-chlorination of the aromatic rings.

Metabolic & Synthetic Pathway Diagram



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Figure 2: Stepwise oxidation pathways. The sulfone derivative is a common motif in COX-2 inhibitors and anti-inflammatory agents.

Part 4: Applications in Medicinal Chemistry[1][4][5] Pharmacophore Relevance

The 4-chlorophenyl phenyl sulfide motif is a bioisostere for diaryl ethers and diaryl methanes.

- **Lipophilicity Tuning:** The sulfur atom increases lipophilicity (LogP ~5.3) compared to the ether analog, enhancing blood-brain barrier (BBB) penetration in CNS drug discovery.
- **Metabolic Probe:** It is frequently used to study S-oxidation metabolic pathways. The rate at which the sulfide converts to the sulfoxide in liver microsomes (HLM) is a key stability metric.

Precursor to Photoinitiators

In materials science, this sulfide is acylated (Friedel-Crafts) to produce triarylsulfonium salts, which are cationic photoinitiators used in lithography and UV-curing resins. The chlorine atom provides a handle for further polymerization or anchoring to surfaces.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H413: May cause long-lasting harmful effects to aquatic life.

Handling Precautions:

- **Thiol Odor:** While less pungent than thiophenol, the sulfide can still emit disagreeable odors. Work in a well-ventilated fume hood.
- **Oxidation Risk:** Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent slow atmospheric oxidation to the sulfoxide.

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